molecular formula C21H20ClFN2O3S B2558646 [4-(3-chloro-4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone CAS No. 1251568-33-8

[4-(3-chloro-4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone

Cat. No. B2558646
CAS RN: 1251568-33-8
M. Wt: 434.91
InChI Key: SGBHDFHLIXMSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3-chloro-4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H20ClFN2O3S and its molecular weight is 434.91. The purity is usually 95%.
BenchChem offers high-quality [4-(3-chloro-4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(3-chloro-4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Approaches and Crystal Structure : Research highlights the synthesis of complex molecules containing boric acid ester intermediates with benzene rings, demonstrating methodologies that could be relevant for synthesizing compounds like the one . The structural and conformational analyses of such compounds are performed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) is used to compute molecular structures, aligning them with experimental data, and to investigate molecular electrostatic potential and frontier molecular orbitals, unveiling physicochemical properties (Huang et al., 2021).

Applications in Drug Development

  • Anti-tuberculosis Drug Candidates : A study reported the structural characterization of a side product in the synthesis of an anti-tuberculosis drug candidate, highlighting the importance of understanding by-products in drug synthesis pathways. Such studies are crucial for optimizing the synthesis of potential pharmaceuticals (Eckhardt et al., 2020).

Biological Activity Studies

  • Evaluation of Anti-cancer and Antimicrobial Agents : Research into the synthesis of (4-fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives explores their anti-cancer and antimicrobial activities. Such compounds are evaluated against specific cell lines and microbial strains, providing a foundation for the development of new therapeutic agents (Naik et al., 2022).

Fluorination and Photophysical Properties

  • Fluorination of Fluorophores : Studies on the fluorination of fluorophores to enhance photostability and spectroscopic properties could provide insights into designing compounds with improved optical characteristics. This research demonstrates scalable access to fluorinated analogues of common fluorophores, potentially useful in a variety of scientific applications, including imaging and sensing (Woydziak et al., 2012).

These references illustrate the range of scientific research applications for compounds with complex structures, including synthetic methodology development, structural analysis, biological activity evaluation, and the enhancement of photophysical properties. Further research specifically targeting "4-(3-chloro-4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone" would be required to ascertain its unique properties and potential applications.

properties

IUPAC Name

[4-(3-chloro-4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O3S/c1-14-8-10-24(11-9-14)21(26)20-13-25(15-6-7-17(23)16(22)12-15)18-4-2-3-5-19(18)29(20,27)28/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBHDFHLIXMSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.